Enzyme Kinetic Differentiation: Lower Km for D-Ribulose 5-phosphate vs. D-Ribose 5-phosphate in Ribose-5-Phosphate Isomerase Assays
Direct head-to-head comparison reveals that recombinant ribose-5-phosphate isomerase (EC 5.3.1.6) exhibits a Km of 0.015 mM for D-ribulose 5-phosphate compared to 0.017 mM for D-ribose 5-phosphate under identical conditions (pH 7.5, 65°C) [1]. The 13.3% lower Km indicates higher apparent substrate affinity for D-ribulose 5-phosphate, making it the kinetically preferred substrate in this equilibrium reaction.
| Evidence Dimension | Michaelis-Menten constant (Km) for ribose-5-phosphate isomerase |
|---|---|
| Target Compound Data | Km = 0.015 mM |
| Comparator Or Baseline | D-Ribose 5-phosphate: Km = 0.017 mM |
| Quantified Difference | 13.3% lower Km for D-ribulose 5-phosphate |
| Conditions | pH 7.5, 65°C, recombinant enzyme (Reference 693296) |
Why This Matters
This quantitative kinetic preference validates D-ribulose 5-phosphate as the superior substrate for ribose-5-phosphate isomerase activity assays and ensures more sensitive detection of enzyme activity at low substrate concentrations.
- [1] BRENDA: The Comprehensive Enzyme Information System. EC 5.3.1.6 (Ribose-5-phosphate isomerase). KM Value: 0.015 mM for D-ribulose 5-phosphate; 0.017 mM for D-ribose 5-phosphate (pH 7.5, 65°C, recombinant enzyme). Reference 693296. View Source
